Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine is a chemical compound with significant relevance in organic chemistry and medicinal research. Its IUPAC name is 2-[(3-chloro-2-fluorophenyl)methylamino]-2-methylpropan-1-ol, and it has the molecular formula CHClFNO. This compound is classified as an amine, specifically a tertiary amine due to the presence of a tert-butyl group attached to a nitrogen atom.
The compound is synthesized from commercially available starting materials, primarily involving 3-chloro-2-fluorobenzylamine and tert-butyl alcohol. It falls under the category of organic compounds used extensively in synthetic chemistry, particularly for drug development and as intermediates in the synthesis of more complex molecules.
The synthesis of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine typically involves a nucleophilic substitution reaction. The general reaction pathway includes the following steps:
The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the carbon atom of the alkyl halide (3-chloro-2-fluorobenzylamine), leading to the formation of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine.
The molecular structure of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine can be represented by its canonical SMILES notation: CC(C)(CO)NCC1=C(C(=CC=C1)Cl)F. The compound features a tert-butyl group attached to a nitrogen atom, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.
Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modifying their activity and leading to various biological effects. This mechanism is crucial for its potential therapeutic applications, which include anti-inflammatory and antimicrobial properties.
Relevant physical data include:
Property | Value |
---|---|
Molecular Formula | CHClFNO |
Molecular Weight | 231.69 g/mol |
InChI | InChI=1S/CHClFNO/c1-11(2,7-15)14-6-8... |
Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine has several scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5